molecular formula C7H9N3O3 B15295694 3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol

3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol

Cat. No.: B15295694
M. Wt: 183.16 g/mol
InChI Key: JEVAXXKJSULOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol is a nitro-substituted derivative of the bicyclic heterocycle 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol. Its molecular formula is C₇H₉N₃O₃, with a molecular weight of 183.17 g/mol (derived from the base compound’s formula C₇H₁₀N₂O, MW 138.16 g/mol and the addition of a nitro group). The compound features a fused imidazole and tetrahydropyridine ring system, with a hydroxyl group at position 6 and a nitro group at position 2. The nitro group enhances electrophilicity, influencing both synthetic reactivity and biological activity .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol

InChI

InChI=1S/C7H9N3O3/c11-5-1-2-6-8-3-7(10(12)13)9(6)4-5/h3,5,11H,1-2,4H2

InChI Key

JEVAXXKJSULOMY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C(N2CC1O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol typically involves the nitration of a precursor compound. One reported method involves the nitration of chiral des-nitro imidazooxazine alcohol in the presence of trifluoroacetic or acetic anhydride . The reaction conditions are carefully controlled to ensure the correct placement of the nitro group on the imidazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to target the nitroreductase enzymes in Mycobacterium tuberculosis . This interaction leads to the generation of reactive nitrogen species, which can damage bacterial DNA and other cellular components, ultimately leading to the death of the bacteria.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol with structurally related analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound (Target) -NO₂ (C3), -OH (C6) C₇H₉N₃O₃ 183.17 Not reported Nitro, hydroxyl
(5-(5-Bromo-1H-indol-3-yl)-8-nitro-1,2,3,5-tetrahydroimidazo[1,2-a]pyridin-6-yl)(2-hydroxyphenyl)methanone (6f) -NO₂ (C8), -Br (indole), -CO-(2-hydroxyphenyl) C₂₇H₂₂BrN₃O₄ 546.39 220–222 Nitro, bromo, ketone
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) -NO₂ (phenyl), -CN, -COOEt C₃₀H₂₇N₅O₇ 577.57 243–245 Nitro, cyano, ester, ketone
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol (Base compound) -OH (C6) C₇H₁₀N₂O 138.16 Not reported Hydroxyl

Key Observations :

  • The nitro group in the target compound increases molecular weight by ~45 g/mol compared to the base structure .
  • Substitution with bulky groups (e.g., bromo-indole in 6f ) elevates melting points (>200°C), suggesting enhanced crystallinity. The target compound’s melting point is unreported but likely lower due to reduced steric hindrance.
  • Electron-withdrawing groups (e.g., nitro, cyano) improve stability and reactivity in cross-coupling reactions .

Key Observations :

  • Nitroimidazoles (e.g., the target compound) are historically linked to antiparasitic and antifungal activity .
  • Derivatives with hydrazone groups (e.g., compounds in ) show broad-spectrum antibacterial effects, suggesting the target’s nitro group could enhance similar activity.
  • Sulfonyl and trifluoromethyl substituents (e.g., ) confer neuroprotective properties, highlighting the scaffold’s versatility.
Pharmacokinetic and Binding Properties
  • Target Compound : Predicted to have moderate aqueous solubility due to the hydroxyl group, but the nitro group may reduce bioavailability .
  • Compound in : A hydroxylated analog (5R,6R,7S,8R configuration) demonstrated strong binding affinity (RMSE 0.60–0.20) in computational models, outperforming Pafnucy .

Biological Activity

3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound notable for its fused imidazole and pyridine ring system. It features a nitro group at the 3-position and a hydroxyl group at the 6-position. This unique structure contributes to its diverse biological activities, including antimicrobial properties and potential therapeutic applications.

  • Molecular Formula : C7_7H9_9N3_3O3_3
  • Molecular Weight : 183.165 g/mol
  • Density : 1.7 g/cm³
  • Boiling Point : 472.0 °C
  • Flash Point : 239.3 °C

Biological Activity Overview

Research has shown that derivatives of this compound exhibit significant biological activity:

Antimicrobial Activity

Studies indicate that this compound demonstrates considerable antimicrobial properties against various bacterial strains. Notably:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal activity : Exhibits antifungal properties against Candida species.

The presence of both the nitro and hydroxyl groups is believed to enhance its biological efficacy by facilitating interactions with microbial targets.

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized various derivatives of the compound and tested their efficacy against a panel of bacterial strains.
    • Results indicated that modifications to the nitro and hydroxyl groups significantly influenced antimicrobial potency.
  • Therapeutic Applications in Tuberculosis :
    • The compound has been identified as a reduction analog of PA-824, a drug used in the treatment of tuberculosis.
    • In vitro studies demonstrated that it inhibits the growth of Mycobacterium tuberculosis, suggesting potential as an anti-tuberculosis agent.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
5-Methylimidazo[1,2-a]pyridineMethyl substitution on imidazoleKnown for mutagenic properties
4-AminoquinolineAmino group on quinolineExhibits antimalarial activity
2-AminopyridineAmino group on pyridineImportant in drug discovery for various diseases

Q & A

Q. What are the recommended synthetic routes for 3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, bromination of intermediates using pyridinium tribromide in dioxane at 105°C has been employed to introduce nitro groups, though yields may vary (e.g., 35.24% in one study) . Optimization strategies include:

  • Temperature control : Higher temperatures (e.g., 105°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Solvent selection : Polar aprotic solvents like dioxane favor nitro group incorporation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating pure products .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

  • 1H/13C NMR : Peaks corresponding to the imidazo-pyridine core (e.g., δ 4.76 ppm for methylene protons adjacent to the nitro group) and aromatic protons (δ 7.45–8.12 ppm) validate regiochemistry .
  • IR spectroscopy : Stretching vibrations for nitro groups (~1520 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) confirm functionalization .
  • HRMS : Exact mass matching (e.g., [M+H]+ 430 observed vs. 429 calculated) ensures molecular formula accuracy .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) is standard for separating polar nitro derivatives .
  • Recrystallization : Ethanol/water mixtures yield crystalline products, though nitro groups may reduce solubility.
  • HPLC : Reverse-phase C18 columns resolve closely related impurities, particularly in enantiomeric mixtures .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what chiral catalysts are suitable?

Enantioselective hydrogenation using Rh or Ir catalysts with chiral ligands (e.g., BINAP derivatives) can induce asymmetry. For example:

  • Substrate : Use pre-functionalized imidazo-pyridine precursors with prochiral centers.
  • Conditions : Hydrogen pressure (10–50 bar) and EtOAc as solvent at 40–100°C improve enantiomeric excess (ee >90%) .
  • Analysis : Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) quantify ee .

Q. What mechanistic insights explain its potential biological activity, and how can binding modes be studied?

The nitro and hydroxyl groups may interact with biological targets via hydrogen bonding or redox cycling. Methodologies include:

  • Molecular docking : Simulate interactions with enzymes like cytochrome P450 or kinases using software (e.g., AutoDock).
  • Kinetic assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., nitroreductase activity) .
  • Metabolic profiling : LC-MS/MS identifies metabolites formed via nitro group reduction .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH stability : The hydroxyl group may deprotonate in basic conditions (pH >10), altering solubility. Buffered solutions (pH 7.4) are recommended for biological assays .
  • Thermal stability : Decomposition occurs above 200°C (melting point ~215–245°C), limiting high-temperature applications .
  • Light sensitivity : Nitro groups may photodegrade; store in amber vials under inert gas .

Q. How can contradictory spectral or bioactivity data be resolved in structure-activity relationship (SAR) studies?

  • Data validation : Replicate synthesis and characterization to rule out batch-specific impurities .
  • Comparative SAR : Test analogs (e.g., nitro vs. amino derivatives) to isolate the nitro group’s contribution to activity .
  • Computational modeling : DFT calculations predict electronic effects of substituents on reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.